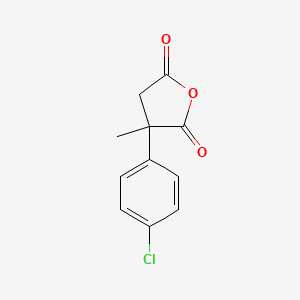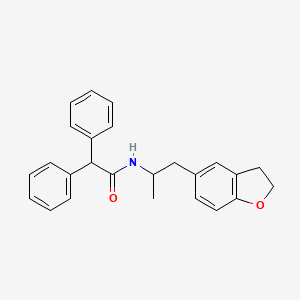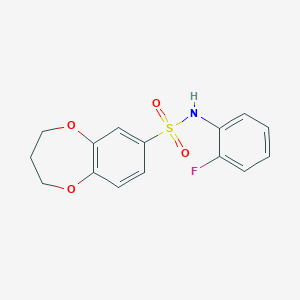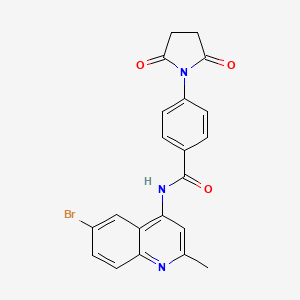
1-Benzyl-4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine is a fluorinated piperidine derivative. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring and a hydroxy-trifluoroethyl group at the fourth position of the ring. The trifluoromethyl group imparts unique chemical properties, making this compound valuable in various scientific research and industrial applications .
準備方法
The synthesis of 1-Benzyl-4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine and benzyl chloride.
Benzylation: Piperidine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form 1-benzylpiperidine.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
化学反応の分析
1-Benzyl-4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxy group, forming 1-benzyl-4-(2,2,2-trifluoroethyl)piperidine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using appropriate reagents and catalysts.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Benzyl-4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials
作用機序
The mechanism of action of 1-Benzyl-4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity .
類似化合物との比較
1-Benzyl-4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine can be compared with other similar compounds, such as:
1-Benzyl-4-hydroxypiperidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-Benzyl-4-(2,2,2-trifluoroethyl)piperidine: Lacks the hydroxy group, affecting its reactivity and potential biological activity.
4-Hydroxy-2-quinolones: Another class of compounds with hydroxy and fluorinated groups, but with a different core structure and applications
The presence of both the hydroxy and trifluoromethyl groups in this compound makes it unique and valuable for specific research and industrial applications.
特性
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO/c15-14(16,17)13(19)12-6-8-18(9-7-12)10-11-4-2-1-3-5-11/h1-5,12-13,19H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEYHAKODMONLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C(F)(F)F)O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![ethyl 2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2473261.png)
![[3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B2473262.png)

![8-(butan-2-yl)-3-[(4-fluorophenyl)methyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2473266.png)
![N-(4-{[(4-hydroxyoxan-4-yl)methyl]sulfamoyl}-3-methylphenyl)acetamide](/img/structure/B2473267.png)
![2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2473269.png)
![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B2473270.png)


